Norketamine-d4 (hydrochloride)
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Overview
Description
Norketamine-d4 (hydrochloride) is a deuterated form of norketamine, which is the primary active metabolite of ketamine. This compound is often used as an internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications . Norketamine itself is known for its pharmacological properties, including acting as a noncompetitive NMDA receptor antagonist .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Norketamine-d4 (hydrochloride) typically involves the deuteration of norketamine. The process begins with the synthesis of norketamine, which is achieved through the demethylation of ketamine. The deuteration process involves the replacement of hydrogen atoms with deuterium atoms, which can be achieved using deuterated reagents under specific reaction conditions .
Industrial Production Methods
Industrial production of Norketamine-d4 (hydrochloride) involves large-scale synthesis using deuterated reagents. The compound is then purified and crystallized to achieve the desired purity and isotopic labeling. The final product is often formulated as a solution in methanol for ease of use in analytical applications .
Chemical Reactions Analysis
Types of Reactions
Norketamine-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can convert norketamine to hydroxynorketamine.
Reduction: Reduction reactions can further modify the structure of norketamine.
Substitution: Substitution reactions can introduce different functional groups into the norketamine molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include hydroxynorketamine, dehydronorketamine, and other substituted derivatives of norketamine. These products can have different pharmacological properties and are often studied for their potential therapeutic applications .
Scientific Research Applications
Norketamine-d4 (hydrochloride) is widely used in scientific research, particularly in the following fields:
Mechanism of Action
Norketamine-d4 (hydrochloride) exerts its effects primarily through its action as a noncompetitive NMDA receptor antagonist. This mechanism involves the inhibition of NMDA receptors, which are involved in synaptic plasticity and memory function. By blocking these receptors, norketamine-d4 can modulate neurotransmission and produce antidepressant effects . Additionally, norketamine-d4 interacts with opioid receptors, contributing to its analgesic properties .
Comparison with Similar Compounds
Similar Compounds
Ketamine: The parent compound of norketamine, known for its anesthetic and antidepressant properties.
Esketamine: An enantiomer of ketamine, used for its rapid-acting antidepressant effects.
Hydroxynorketamine: A metabolite of norketamine with potential neuroprotective effects.
Uniqueness
Norketamine-d4 (hydrochloride) is unique due to its deuterated form, which provides enhanced stability and allows for precise quantification in analytical applications. Its pharmacological profile is similar to norketamine, but the deuteration can influence its metabolic stability and pharmacokinetics .
Properties
Molecular Formula |
C12H15Cl2NO |
---|---|
Molecular Weight |
264.18 g/mol |
IUPAC Name |
2-amino-2-(2-chloro-3,4,5,6-tetradeuteriophenyl)cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C12H14ClNO.ClH/c13-10-6-2-1-5-9(10)12(14)8-4-3-7-11(12)15;/h1-2,5-6H,3-4,7-8,14H2;1H/i1D,2D,5D,6D; |
InChI Key |
CLPOJGPBUGCUKT-LZLIYGNZSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2(CCCCC2=O)N)Cl)[2H])[2H].Cl |
Canonical SMILES |
C1CCC(C(=O)C1)(C2=CC=CC=C2Cl)N.Cl |
Origin of Product |
United States |
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